![molecular formula C9H6BrF3N2O3 B135072 N-[4-bromo-2-nitro-5-(trifluorometil)fenil]acetamida CAS No. 157554-76-2](/img/structure/B135072.png)
N-[4-bromo-2-nitro-5-(trifluorometil)fenil]acetamida
Descripción general
Descripción
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C9H6BrF3N2O3. It is known for its unique structural features, including a bromine atom, a nitro group, and a trifluoromethyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Aplicaciones Científicas De Investigación
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-bromo-2-nitro-5-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-bromo-2-nitro-5-(trifluoromethyl)aniline+acetic anhydride→N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide+acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide.
Major Products
Reduction: The major product of the reduction reaction is N-[4-amino-2-nitro-5-(trifluoromethyl)phenyl]acetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Mecanismo De Acción
The mechanism of action of N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-bromo-2-nitrophenyl]acetamide
- N-[4-chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide
- N-[4-bromo-2-amino-5-(trifluoromethyl)phenyl]acetamide
Uniqueness
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring. This combination imparts distinctive chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O3/c1-4(16)14-7-2-5(9(11,12)13)6(10)3-8(7)15(17)18/h2-3H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLYLAWSMVHCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470979 | |
| Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157554-76-2 | |
| Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157554-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
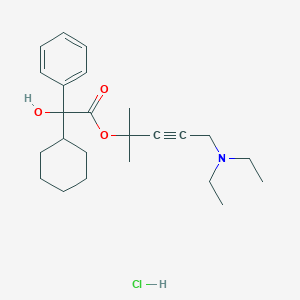


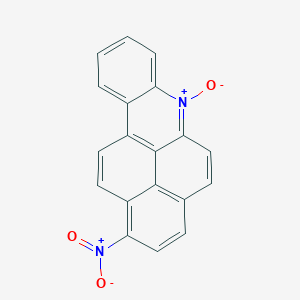

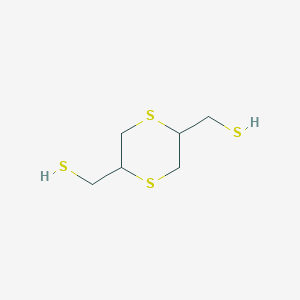
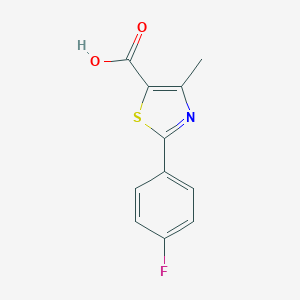
![6-Methylbenz[a]anthracene](/img/structure/B135010.png)
![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
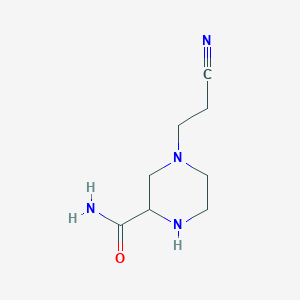
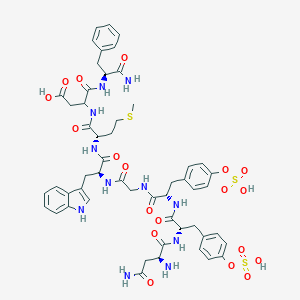
![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)
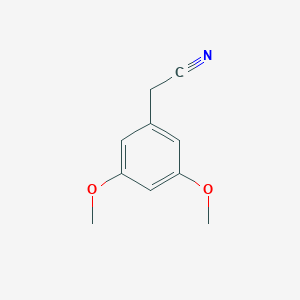
![7-Methylbenz[a]anthracene](/img/structure/B135024.png)
